![molecular formula C11H10N2O3 B1378220 3-Acetyl-4-azaindole-7-carboxylic acid methyl ester CAS No. 1427502-77-9](/img/structure/B1378220.png)
3-Acetyl-4-azaindole-7-carboxylic acid methyl ester
Overview
Description
“3-Acetyl-4-azaindole-7-carboxylic acid methyl ester” is an intermediate . It is a derivative of indole , a significant heterocyclic system in natural products and drugs . Indole derivatives play a main role in cell biology and have various biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest due to their biological significance . A method for the preparation of 3-alkoxycarbonyl derivatives of indole involves the reaction of substituted o-iodoaniline with dicarbonyl compounds . The synthesis involves the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of CuI .Chemical Reactions Analysis
Indole derivatives can be prepared through various chemical reactions . For instance, the cascade reactions of anilines with methyl perfluoroalk-2-ynoates in the presence of Pd (OAc) 2 lead to indole derivatives . In the first stage, enamines are formed by addition of aniline to the triple bond, which are further involved in the catalytic cycle of electrophilic palladation and subsequent transformations leading to indoles .Safety and Hazards
Future Directions
Indoles are of significant interest in the search for new drugs . The development of novel methods for the synthesis of indole derivatives, especially those containing an ester group in position C-3, is relevant and reasonable . These methods would be useful for the synthesis of polyaromatic analogs of indoles with biological activity .
properties
IUPAC Name |
methyl 3-acetyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-6(14)8-5-13-9-7(11(15)16-2)3-4-12-10(8)9/h3-5,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWIPBWBFUGFTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C(C=CN=C12)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-4-azaindole-7-carboxylic acid methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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